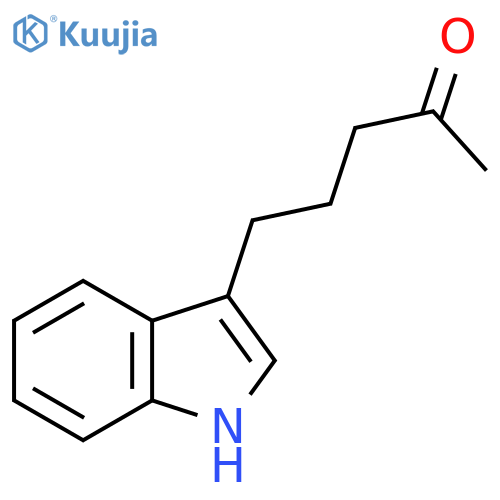Cas no 77606-05-4 (5-(1H-indol-3-yl)pentan-2-one)

5-(1H-indol-3-yl)pentan-2-one structure
商品名:5-(1H-indol-3-yl)pentan-2-one
5-(1H-indol-3-yl)pentan-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(1H-indol-3-yl)-2-Pentanone
- 5-(1H-indol-3-yl)pentan-2-one
- 2-Pentanone, 5-(1H-indol-3-yl)-
-
- インチ: 1S/C13H15NO/c1-10(15)5-4-6-11-9-14-13-8-3-2-7-12(11)13/h2-3,7-9,14H,4-6H2,1H3
- InChIKey: VBBLNFBPZYQBNK-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CCCC1C2=C(NC=1)C=CC=C2
じっけんとくせい
- 密度みつど: 1.109±0.06 g/cm3(Predicted)
- ゆうかいてん: 120-122 °C
- ふってん: 388.5±25.0 °C(Predicted)
- 酸性度係数(pKa): 17.28±0.30(Predicted)
5-(1H-indol-3-yl)pentan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1828763-0.05g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 0.05g |
$780.0 | 2023-09-19 | ||
| Enamine | EN300-1828763-5.0g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 5g |
$2692.0 | 2023-05-26 | ||
| Enamine | EN300-1828763-0.1g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 0.1g |
$817.0 | 2023-09-19 | ||
| Enamine | EN300-1828763-0.5g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 0.5g |
$891.0 | 2023-09-19 | ||
| Enamine | EN300-1828763-1g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 1g |
$928.0 | 2023-09-19 | ||
| Enamine | EN300-1828763-10g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 10g |
$3992.0 | 2023-09-19 | ||
| Enamine | EN300-1828763-1.0g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 1g |
$928.0 | 2023-05-26 | ||
| Enamine | EN300-1828763-10.0g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 10g |
$3992.0 | 2023-05-26 | ||
| Enamine | EN300-1828763-0.25g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 0.25g |
$855.0 | 2023-09-19 | ||
| Enamine | EN300-1828763-2.5g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 2.5g |
$1819.0 | 2023-09-19 |
5-(1H-indol-3-yl)pentan-2-one 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
77606-05-4 (5-(1H-indol-3-yl)pentan-2-one) 関連製品
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
